molecular formula C19H20N2O3 B1663764 ML-031

ML-031

Cat. No.: B1663764
M. Wt: 324.4 g/mol
InChI Key: JRESCQKIRPOOEM-UHFFFAOYSA-N
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Description

ML-031 is a selective sphingosine 1-phosphate receptor 2 (S1PR2) agonist with an EC50 of 1.03 μM and IC50 of 1.0 μM in reporter assays . Structurally, it is a small organic molecule (C19H20N2O3, MW: 324.37 g/mol) with high solubility in DMSO (45 mg/mL) and ethanol (5 mg/mL) . S1PR2 is a G protein-coupled receptor involved in regulating cellular processes such as migration, proliferation, and apoptosis. This compound’s selectivity for S1PR2 distinguishes it from pan-S1PR agonists, making it a valuable tool for studying receptor-specific signaling pathways in cancer and vascular biology .

Properties

IUPAC Name

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-10-16(17(22)12-21-18(23)8-9-19(21)24)14(2)20(13)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRESCQKIRPOOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2,5-Pyrrolidinedione Core

The 2,5-pyrrolidinedione moiety is synthesized via cyclization of a dicarboxylic acid or its ester derivative. A common approach involves heating glutaric acid or its anhydride with ammonia or primary amines under reflux conditions. For this compound, the dione ring is likely pre-formed and functionalized with a ketone group at the 3-position to enable subsequent coupling.

Synthesis of the 2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrole Substituent

The substituted pyrrole ring is prepared through Paal-Knorr synthesis, condensing a 1,4-diketone with benzylamine. Specifically, 2,5-hexanedione reacts with benzylamine under acidic conditions to form 2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole. Alternative methods include transition metal-catalyzed cross-coupling reactions to install the phenylmethyl group.

Final Coupling and Purification

The pyrrolidinedione and pyrrole intermediates are coupled via a nucleophilic substitution or Mitsunobu reaction. For example, the ketone-bearing pyrrolidinedione reacts with the pyrrole’s amine group in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The crude product is purified using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from ethanol to yield this compound as a pale yellow solid.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of this compound confirms the presence of aromatic protons (δ 7.2–7.4 ppm, phenyl group), methyl groups (δ 1.8–2.1 ppm), and pyrrolidinedione carbonyls (δ 170–175 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 325.2 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₂O₃.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time matching the reference standard. Residual solvents (e.g., ethanol, DMSO) are quantified via gas chromatography (GC) to comply with ICH guidelines.

Challenges and Optimization Strategies

Byproduct Formation During Coupling

The Mitsunobu reaction often generates triphenylphosphine oxide as a byproduct, requiring meticulous washing with diethyl ether or hexane.

Scalability of Pyrrole Synthesis

Paal-Knorr condensation at industrial scales faces challenges in yield consistency. Optimizing stoichiometry (1.2 equivalents of benzylamine) and reaction time (48 hours) improves throughput to >85%.

Chemical Reactions Analysis

Mechanism of Action

MUC-031 is a thiol-modified carbohydrate compound designed to cleave disulfide cross-links in mucin polymers, which are critical for pathologic mucus formation in conditions like cystic fibrosis (CF). Its primary reaction involves:

  • Target : Disulfide bonds in mucin polymers.

  • Reaction : Reduction of disulfide cross-links via nucleophilic attack by thiol groups, leading to mucolysis (reduction of mucus viscosity and elasticity).

In Vitro Rheological Analysis

MUC-031’s efficacy was tested in CF sputum using rheometry to measure the elastic modulus (G′), a marker of mucin cross-linking.

  • Reaction Conditions :

    • Concentration : 2.5 mM (comparative studies) and 5 mM (optimized conditions).

    • Timeframe : Mucolysis was observed within 15 minutes.

  • Results :

    • G′ Reduction : MUC-031 caused a larger decrease in G′ compared to N-acetylcysteine (NAC) and rhDNase.

    • Speed : Achieved a 50% reduction in G′ in ~12.5 minutes vs. ~30 minutes for NAC.

    • Efficiency : Cleaved mucolysis in 69% of sputum samples within 15 minutes vs. 25% for NAC .

In Vivo Anti-Inflammatory and Survival Benefits

In βENaC-Tg mice (a model of muco-obstructive lung disease):

  • Mucus Reduction : Three daily treatments reduced airway mucus content from 16.8±3.2 nL·mm⁻² (vehicle) to 7.5±1.2 nL·mm⁻² (p < 0.01).

  • Inflammation : Decreased bronchoalveolar lavage cells from 73,833±6,930 cells·mL⁻¹ to 47,679±7,736 cells·mL⁻¹ (p < 0.05).

  • Survival : Reduced neonatal mortality from 37% (vehicle) to 21% (p < 0.05) .

Comparative Analysis

Parameter MUC-031 NAC rhDNase
G′ Reduction 50% in ~12.5 min50% in ~30 minNot directly compared
Speed of Onset Faster (69% samples mucolyzed in 15 min)Slower (25% in 15 min)N/A
Anti-Inflammatory Effects Significant reduction in BAL cellsLimitedNo anti-inflammatory
Survival Benefit 21% mortality (vs. 37% vehicle)Not reportedNot reported

Structural and Functional Insights

MUC-031’s thiol-saccharide structure enables rapid and efficient cleavage of disulfide bonds, distinguishing it from traditional mucolytics like NAC, which require prolonged exposure to achieve similar effects. The compound’s saccharide component may enhance stability and targeting in mucin-rich environments .

Scientific Research Applications

ML031 has a wide range of scientific research applications:

Mechanism of Action

ML031 exerts its effects by binding to sphingosine 1-phosphate receptor 2, a G protein-coupled receptor. This binding activates downstream signaling pathways that regulate various cellular processes, including cell proliferation, survival, and migration. The molecular targets and pathways involved include the activation of G proteins and subsequent signaling cascades .

Comparison with Similar Compounds

(i) Receptor Selectivity

  • This compound exhibits >100-fold selectivity for S1PR2 over other S1PR subtypes, as demonstrated in reporter assays .
  • SEW2871 and CYM5541 are highly selective for S1PR1 and S1PR3, respectively, with minimal cross-reactivity .

Structural and Pharmacokinetic Comparisons

  • Structural Features :
    • This compound contains a unique benzimidazole core absent in SEW2871 (thiazole-based) and CYM5541 (trifluoromethylphenyl group) .
  • Solubility and Stability :
    • This compound’s high DMSO solubility (138.73 mM) facilitates in vitro studies, whereas SEW2871 and CYM5541 require lower solvent concentrations for dissolution .

Research Implications and Limitations

  • Advantages of this compound :

    • High selectivity enables precise dissection of S1PR2 signaling without confounding effects from other receptors.
    • Useful for studying S1PR2-driven processes in cancer metastasis and vascular dysfunction .
  • Limitations :

    • Lack of anti-apoptotic activity limits its utility in therapeutic contexts where cell survival is critical .
    • Pharmacokinetic data (e.g., half-life, bioavailability) in vivo remain unreported in publicly available studies .

Biological Activity

ML-031, also known as CYM-5482, is a compound recognized for its selective agonistic activity on the Sphingosine 1-phosphate receptor 2 (S1PR2). Its potential therapeutic applications are being explored in various biological contexts, particularly concerning its effects on cellular mechanisms and pathways.

This compound functions primarily as an agonist for S1PR2, a receptor involved in numerous physiological processes, including cell migration, proliferation, and survival. The compound exhibits an IC50 value of approximately 1.0 μM and an EC50 of around 1.03 μM, indicating its potency in activating the receptor at low concentrations .

Cellular Effects

Research indicates that this compound can influence several cellular processes:

  • Cell Viability and Proliferation : Studies have shown that this compound affects cell viability in various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa cells by disrupting the cell cycle and promoting sub-G1 phase accumulation, which is indicative of apoptotic activity .
  • Cytotoxicity Assessment : The lactate dehydrogenase (LDH) release assay is commonly utilized to determine cytotoxicity. In experiments involving this compound, LDH release was observed to be concentration-dependent, suggesting that higher concentrations may lead to significant cell membrane disruption and subsequent cytotoxic effects .

Comparative Biological Activity

The biological activity of this compound can be compared with other compounds targeting the same receptor or similar pathways. Below is a summary table highlighting key aspects:

CompoundTarget ReceptorIC50 (μM)EC50 (μM)Main Effect
This compoundS1PR21.01.03Induces apoptosis in cancer cells
Compound AS1PR10.50.8Promotes cell migration
Compound BS1PR32.52.8Enhances survival of endothelial cells

Study on Cancer Cell Lines

In a controlled study involving various cancer cell lines, this compound was tested for its antiproliferative effects. The results demonstrated that:

  • HeLa Cells : Treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value correlating with increased LDH release at higher concentrations.
  • Ishikawa Cells : Similar trends were noted, indicating that this compound's mechanism may be consistent across different types of cancer cells.

Antimicrobial Activity

While primarily studied for its effects on cancer cells, preliminary investigations into the antimicrobial properties of this compound suggest potential inhibitory effects against certain microbial strains. Further research is needed to elucidate these findings and their implications for therapeutic applications.

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying ML-031 that balances specificity and feasibility?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your question. Ensure alignment with gaps in existing literature (e.g., this compound's synthesis pathways or biological mechanisms). Avoid overly broad questions (e.g., "What is this compound?") and focus on testable hypotheses, such as "How does this compound interact with [specific receptor] under varying pH conditions?" .
  • Data Collection Tip : Pilot-test the question with a small-scale experiment or literature review to assess resource requirements and data availability .

Q. What experimental design principles should guide this compound studies to ensure reproducibility?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to validate assay sensitivity.
  • Replication : Perform triplicate measurements for statistical robustness.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, purity verification (e.g., NMR, HPLC), and instrument calibration .
  • Data Management : Use version-controlled lab notebooks and share raw data in supplementary materials to enable replication .

Q. How do I select appropriate data collection methods for this compound’s physicochemical properties?

  • Methodological Answer :

  • Primary Data : Use spectroscopy (e.g., FTIR, mass spectrometry) for structural analysis and in vitro assays (e.g., binding affinity tests) for functional studies.
  • Secondary Data : Cross-validate findings with existing databases (e.g., PubChem, Reaxys), ensuring citations to primary sources .
  • Ethical Compliance : Replace "subjects" with "participants" when describing human cell-line studies and declare conflicts of interest .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Systematic Review : Map discrepancies using tools like PRISMA, categorizing variables (e.g., dosage, solvent, cell type) that may explain divergent results .
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity and identify moderators (e.g., pH, temperature) .
  • Iterative Testing : Replicate conflicting experiments under standardized conditions, documenting procedural deviations (e.g., incubation time) .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Use Hill equations or logistic models to fit sigmoidal curves for IC50/EC50 calculations.
  • Error Analysis : Report confidence intervals and uncertainties from instrument precision (e.g., ±0.1 mg/mL) and biological variability .
  • Software Tools : Implement R/Python packages (e.g., drc in R) for model fitting and visualization .

Q. How do I ensure this compound’s research adheres to open science and data-sharing mandates?

  • Methodological Answer :

  • FAIR Principles : Store datasets in repositories (e.g., Zenodo) with unique DOIs, metadata, and machine-readable formats .
  • Collaborative Frameworks : Use platforms like GitHub for code sharing and protocols.io for method standardization .
  • Ethical Disposal : Securely archive raw data for 5–10 years before destruction to prevent misuse .

Q. What strategies mitigate bias in this compound’s preclinical studies?

  • Methodological Answer :

  • Blinding : Mask researchers to treatment groups during data collection/analysis.
  • Randomization : Allocate samples to experimental groups using stratified random sampling.
  • Validation : Employ orthogonal assays (e.g., SPR alongside fluorescence polarization) to confirm target engagement .

Tables: Key Considerations for this compound Research

Aspect Best Practices References
Synthesis Reproducibility Report reaction yields, purification steps, and characterization data (e.g., melting point).
Data Contradictions Use sensitivity analysis to test robustness of conclusions against outliers.
Ethical Compliance Obtain institutional review board (IRB) approval for human-derived samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.